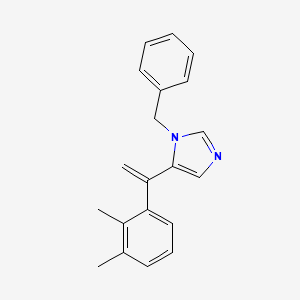
1-Benzyl vinyl medetomidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-5-(1-(2,3-DIMETHYLPHENYL)VINYL)-1H-IMIDAZOLE: , also known by its Unique Ingredient Identifier (UNII) V64AYM5SA6 , is a chemical compound with the molecular formula C20H20N2 and a molecular weight of 288.3862 g/mol . This compound is characterized by its imidazole ring structure, which is substituted with a benzyl group and a vinyl group attached to a dimethylphenyl moiety .
Preparation Methods
The synthesis of 1-BENZYL-5-(1-(2,3-DIMETHYLPHENYL)VINYL)-1H-IMIDAZOLE involves several steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Substitution with Benzyl Group: The imidazole ring is then substituted with a benzyl group through a nucleophilic substitution reaction.
Chemical Reactions Analysis
1-BENZYL-5-(1-(2,3-DIMETHYLPHENYL)VINYL)-1H-IMIDAZOLE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or vinyl groups can be replaced by other substituents.
Scientific Research Applications
1-BENZYL-5-(1-(2,3-DIMETHYLPHENYL)VINYL)-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-BENZYL-5-(1-(2,3-DIMETHYLPHENYL)VINYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-BENZYL-5-(1-(2,3-DIMETHYLPHENYL)VINYL)-1H-IMIDAZOLE can be compared with other similar compounds:
Dexmedetomidine: This compound is a parent compound to 1-BENZYL-5-(1-(2,3-DIMETHYLPHENYL)VINYL)-1H-IMIDAZOLE and is used as a sedative and analgesic.
Other Imidazole Derivatives: Similar compounds include other imidazole derivatives that have different substituents on the imidazole ring, which can affect their chemical and biological properties
Properties
Molecular Formula |
C₂₀H₂₀N₂ |
|---|---|
Molecular Weight |
288.39 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



